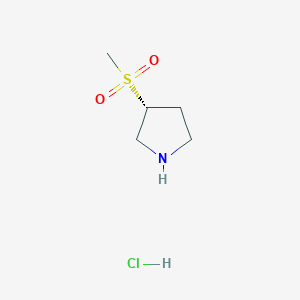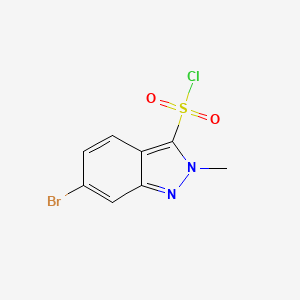
5-Chlor-3-Isopropyl-1-methyl-1H-1,2,4-triazol
Übersicht
Beschreibung
5-Chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole is a triazole compound that contains chlorine and methyl functional groups . It is a relatively stable compound that is not sensitive to light and heat . The IUPAC name for this compound is 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole . The CAS Number is 1556451-30-9 and its molecular weight is 159.62 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, has been a topic of interest in recent years . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole consists of a triazole ring with chlorine, isopropyl, and methyl substituents . The InChI code for this compound is 1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 .Chemical Reactions Analysis
Triazole compounds, including 5-chloro-3-isopropyl-1-methyl-1H-1,2,4-triazole, can participate in various typical nitrogen heterocycle reactions . In acidic conditions, it can undergo hydrogen bond breaking and protonation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 159.62 . It is recommended to be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimykotisches Mittel
1,2,4-Triazol-Derivate sind für ihre antimikrobiellen Eigenschaften bekannt. Das Vorhandensein der N–C–S-Verknüpfung im Grundgerüst dieser Verbindungen trägt zu ihrer Wirksamkeit gegen eine Vielzahl von mikrobiellen Krankheitserregern bei . Die Chlor- und Methylgruppen in 5-Chlor-3-Isopropyl-1-methyl-1H-1,2,4-triazol können diese Eigenschaften möglicherweise verbessern und es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Medikamente machen.
Krebstherapie
Der Triazolring ist ein gemeinsames Pharmakophor in vielen Krebsmedikamenten, da er Wasserstoffbrückenbindungen und Dipol-Wechselwirkungen mit biologischen Rezeptoren eingehen kann . Die spezifischen Substituenten am Triazolring können so konzipiert werden, dass sie Krebszellen selektiv angreifen, wodurch sich ein Weg für die Entwicklung neuartiger Onkologie-Medikamente eröffnet.
Agrochemische Anwendungen
Triazolverbindungen finden auch in der Landwirtschaft Anwendung, insbesondere als Fungizide und Wachstumsregulatoren . Die einzigartige Struktur von This compound kann neue Möglichkeiten zur Bekämpfung von Pflanzenkrankheiten und Steigerung der Ernteerträge bieten.
Arzneimittelforschung
Die strukturelle Vielseitigkeit von Triazolen ermöglicht eine große Bandbreite an Modifikationen, wodurch sie zu einem wertvollen Gerüst in der Arzneimittelforschung werden. Sie können Peptidbindungen nachahmen und mit Enzymen und Rezeptoren interagieren, was zur Entdeckung neuer Medikamente mit unterschiedlichen therapeutischen Wirkungen führt .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-methyl-3-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWHBNTPBBHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



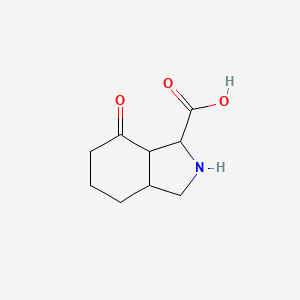
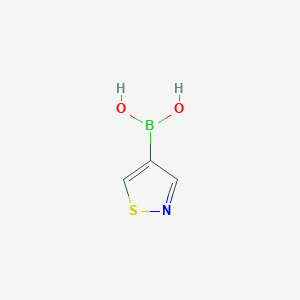
![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
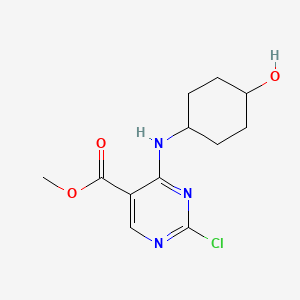
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)

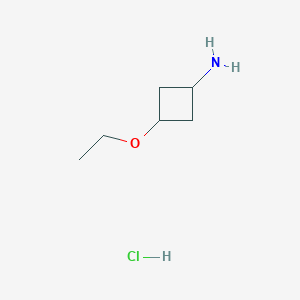
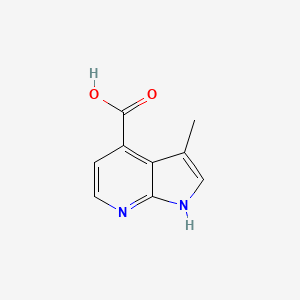
![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)

![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)
